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molecular formula C10H17BrO2 B8316016 1-(3-Bromopropyl)Cyclopentane Carboxylic Acid Methyl Ester

1-(3-Bromopropyl)Cyclopentane Carboxylic Acid Methyl Ester

Cat. No. B8316016
M. Wt: 249.14 g/mol
InChI Key: UNWSQWDQRRQGQO-UHFFFAOYSA-N
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Patent
US06806365B2

Procedure details

To a solution of 1.5 molar LDA in cyclohexane (60 mmol, 40 mL) cooled to −70° C. was added a solution of cyclopentane carboxylic acid methyl ester (42 mmol, 5.6 g) in THF (15 mL) over 30 min. The mixture was stirred for 1 hr at −70° C. Then a solution of 1,3-dibromopropane (60 mmol, 11.9 g) in THF (30 mL) which had been pre-cooled to −70° C. was added all at once and the reaction mixture was stirred at −70° C. for one hr then at room temperature overnight. The reaction mixture was poured into brine (200 mL), the layers were separated, the aqueous layer was extracted with ether (3×30 mL) and the combined organic layers were washed with brine (20 mL), dried (magnesium sulfate) and concentrated to give a yellow oil (15 g). Distillation through a short path apparatus with a 3′ vigreux column gave a yellow oil, 7.96 g (76%), bp 76-80° C. at 0.3 mm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C1CCCCC1.[CH3:15][O:16][C:17]([CH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)=[O:18].[Br:24][CH2:25][CH2:26][CH2:27]Br>C1COCC1.[Cl-].[Na+].O>[CH3:15][O:16][C:17]([C:19]1([CH2:27][CH2:26][CH2:25][Br:24])[CH2:23][CH2:22][CH2:21][CH2:20]1)=[O:18] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
COC(=O)C1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.9 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added all at once and the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −70° C. for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (3×30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1(CCCC1)CCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 143.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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